Sre-II

Beschreibung

BenchChem offers high-quality Sre-II suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sre-II including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

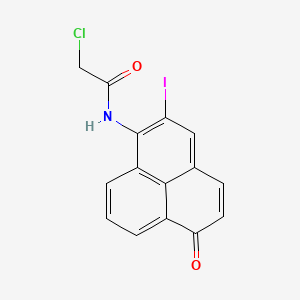

C15H9ClINO2 |

|---|---|

Molekulargewicht |

397.59 g/mol |

IUPAC-Name |

2-chloro-N-(2-iodo-6-oxophenalen-1-yl)acetamide |

InChI |

InChI=1S/C15H9ClINO2/c16-7-13(20)18-15-10-3-1-2-9-12(19)5-4-8(14(9)10)6-11(15)17/h1-6H,7H2,(H,18,20) |

InChI-Schlüssel |

GSPSRQCIFJSCDT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=CC(=C2NC(=O)CCl)I)C=CC(=O)C3=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Sentinel of Cellular Cholesterol: An In-Depth Guide to SREBP-2 Function

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol homeostasis is a cornerstone of cellular health, vital for membrane integrity and signaling. Its levels are meticulously controlled by a sophisticated regulatory network, at the heart of which lies the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). This transcription factor acts as the master regulator of cholesterol biosynthesis and uptake, responding to fluctuations in cellular sterol levels to maintain equilibrium. Dysregulation of the SREBP-2 pathway is intrinsically linked to a spectrum of pathologies, including hypercholesterolemia, metabolic syndrome, and various cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the SREBP-2 signaling pathway, its molecular machinery, key target genes, and crosstalk with other metabolic pathways, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug discovery efforts.

The Core Function of SREBP-2 in Cholesterol Homeostasis

SREBP-2 is a member of the basic-helix-loop-helix leucine zipper (bHLH-Zip) family of transcription factors.[1] While other SREBP isoforms, like SREBP-1c, are primarily dedicated to fatty acid synthesis, SREBP-2 is the principal driver of the cholesterol homeostatic response.[2] Its primary function is to sense low intracellular cholesterol levels and, in response, activate the transcription of a suite of genes responsible for both producing cholesterol de novo and importing it from the extracellular environment.[3][4]

The SREBP-2 protein is synthesized as an inactive, ~125 kDa precursor that is anchored in the membrane of the endoplasmic reticulum (ER).[5] Its activation is a tightly regulated process involving controlled intracellular transport and sequential proteolytic cleavages, ensuring a rapid and robust response to cellular cholesterol demands.

The SREBP-2 Activation Cascade: A Sterol-Sensing Mechanism

The activation of SREBP-2 is a classic example of regulated intramembrane proteolysis (RIP) and is governed by a trio of essential proteins: SREBP-2, SREBP Cleavage-Activating Protein (SCAP), and Insulin-Induced Gene (INSIG).

Under High Sterol Conditions: When cellular cholesterol levels are high, SREBP-2 remains quiescent in the ER. The SCAP protein, which acts as the sterol sensor, is bound to cholesterol. This conformation promotes the binding of the SCAP/SREBP-2 complex to INSIG, an ER retention protein.[6] This ternary complex is stationary, preventing SREBP-2 from moving to the next stage of activation.

Under Low Sterol Conditions: When cellular cholesterol levels fall, cholesterol dissociates from SCAP. This induces a conformational change in SCAP, causing it to release INSIG.[6] Freed from its ER anchor, the SCAP/SREBP-2 complex is then loaded into COPII-coated vesicles and transported to the Golgi apparatus.[6]

In the Golgi, SREBP-2 is subjected to two sequential cleavages:

-

Site-1 Protease (S1P) cleaves SREBP-2 within its luminal loop.

-

Site-2 Protease (S2P) , a zinc metalloprotease, then cleaves the N-terminal fragment from the membrane.[7]

This cleavage releases the soluble, transcriptionally active N-terminal domain of SREBP-2 (nSREBP-2), a ~65 kDa fragment.[8] This active form translocates to the nucleus, where it binds as a homodimer to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, initiating their transcription.[4][7]

References

- 1. mTORC1 activates SREBP-2 by suppressing cholesterol trafficking to lysosomes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of mTOR modulates SREBP-2 to induce foam cell formation through increased retinoblastoma protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Expression of a Novel, Sterol-Insensitive Form of Sterol Regulatory Element Binding Protein 2 (SREBP2) in Male Germ Cells Suggests Important Cell- and Stage-Specific Functions for SREBP Targets during Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on SREBP-2: Gene Structure and Regulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcription factor in cholesterol homeostasis. We will delve into its gene architecture, the multi-layered regulatory mechanisms that control its activity, and the key experimental methodologies used to investigate its function.

SREBP-2 Gene Structure

The Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2) gene encodes the SREBP-2 protein. Its structure is highly conserved across species, reflecting its critical role in cellular function.

Genomic Organization

The human SREBF2 gene is located on chromosome 22q13, while the murine ortholog, Srebf2, is found on chromosome 15.[1][2][3] The human gene is a large structure, spanning approximately 72 kilobases (kb) and is organized into 19 exons and 18 introns.[4] This complex organization is comparable to the SREBF1 gene, although SREBF2 is significantly larger.[4]

Table 1: Human SREBF2 Gene Locus and Size

| Feature | Human (Homo sapiens) |

| Gene Symbol | SREBF2 |

| Chromosome | 22 |

| Band | q13.2 |

| Genomic Size | ~72 kb |

| Exons | 19 |

| Introns | 18 |

Promoter and Regulatory Elements

The transcriptional regulation of the SREBF2 gene is a key component of its function, featuring a classic negative feedback loop. The 5'-flanking region of the gene contains critical cis-acting elements that control its expression.

-

Sterol Regulatory Element (SRE): A perfect 10-base pair SRE-1 sequence is present in the promoter region of the SREBF2 gene.[4][5] This site is recognized by the active, nuclear form of SREBP-2 itself, allowing the protein to upregulate its own transcription when cellular sterol levels are low.[6][7]

-

NF-Y Binding Site: Adjacent to the SRE is an inverted CCAAT box (ATTGGC), which serves as a binding site for the transcription factor Nuclear Factor Y (NF-Y).[5] The cooperative binding of both SREBP-2 and NF-Y is essential for the robust, sterol-dependent transcriptional activation of the SREBF2 gene.[5]

-

CREB Binding Site: The promoter for HMG-CoA reductase, a key SREBP-2 target, contains binding sites for CREB (cAMP response element-binding protein), which acts as another coregulatory factor.[8] While less characterized for the SREBP-2 promoter itself, it highlights the multi-factor complexes involved in SREBP-mediated transcription.

Regulation of SREBP-2

The activity of SREBP-2 is meticulously controlled at multiple levels—transcriptional, post-transcriptional, and post-translational—to ensure cholesterol homeostasis is maintained and to prevent the detrimental effects of cholesterol overload or depletion.

Transcriptional Regulation

As mentioned, the transcription of the SREBF2 gene is primarily self-regulated. When cellular sterol levels fall, the activation of SREBP-2 leads to its binding to the SRE in its own promoter, initiating a feed-forward mechanism that amplifies its expression.[7] This process is mediated by the mature, nuclear fragment of SREBP-2.[5] Insulin signaling also influences the SREBP pathway, generally promoting lipid synthesis, which includes enhancing SREBP activation.[9][10]

Post-Transcriptional Regulation

After transcription, the SREBP-2 mRNA is subject to regulation by non-coding RNAs, primarily microRNAs (miRNAs).

-

Direct mRNA Targeting: Several miRNAs, including miR-185, miR-195, miR-130b, and miR-98, can directly bind to the 3'-untranslated region (3'UTR) of the SREBP-2 mRNA.[11] This binding leads to mRNA degradation or translational repression, thereby inhibiting SREBP-2 expression.[11]

-

Intronic miRNA: The SREBF2 gene itself harbors the gene for miR-33 within one of its introns.[12] miR-33 is co-transcribed with the SREBP-2 pre-mRNA and subsequently processed. It acts to repress the expression of genes involved in cholesterol efflux, such as ABCA1, thereby working in concert with SREBP-2 to increase cellular cholesterol levels.[12]

Post-Translational Regulation: The SREBP Cleavage Cascade

The most well-characterized regulatory mechanism is the post-translational control of the SREBP-2 precursor protein. This intricate process ensures that the transcription factor is activated only when needed.

SREBP-2 is synthesized as an inactive ~125-kDa precursor protein that is anchored in the membrane of the endoplasmic reticulum (ER).[13][14] Here, it forms a complex with SREBP Cleavage-Activating Protein (SCAP) , which functions as the cellular sterol sensor.[7][10]

A. High Sterol Conditions: When ER cholesterol levels are high, SCAP binds to another ER-resident protein called Insulin-Induced Gene (INSIG) .[10][15] This interaction induces a conformational change in SCAP, causing the SCAP/SREBP-2 complex to be retained within the ER, preventing its activation.[15]

B. Low Sterol Conditions: When ER cholesterol levels drop, SCAP undergoes a conformational change that releases its interaction with INSIG.[10] The now-active SCAP/SREBP-2 complex is escorted from the ER to the Golgi apparatus via COPII-coated vesicles.[10][16]

Within the Golgi, SREBP-2 is subjected to a two-step proteolytic cleavage:

-

Site-1 Protease (S1P): This protease first cleaves SREBP-2 within its luminal loop.[7]

-

Site-2 Protease (S2P): A second cleavage by this metalloprotease occurs within the first transmembrane domain, releasing the N-terminal fragment.[7]

The liberated N-terminal domain, known as nuclear SREBP-2 (nSREBP-2), is a ~68-kDa soluble basic-helix-loop-helix-leucine zipper (bHLH-Zip) transcription factor.[7][13] It translocates to the nucleus, where it binds to SREs in the promoters of target genes to activate their transcription.[7][16] Key target genes include those encoding HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and the low-density lipoprotein receptor (LDLR) for cholesterol uptake.[6][17]

Key Experimental Protocols

Investigating the complex regulation and function of SREBP-2 requires a variety of molecular biology techniques. Below are detailed methodologies for three essential experiments.

5' RACE (Rapid Amplification of cDNA Ends)

This technique is used to identify the transcription start site (TSS) of the SREBF2 gene, which is crucial for characterizing its promoter region.

Objective: To amplify the 5' end of the SREBP-2 mRNA to map the exact start of transcription.

Methodology:

-

RNA Isolation: Extract high-quality total RNA from a cell line or tissue expressing SREBP-2 (e.g., HepG2 cells, liver tissue). Ensure RNA integrity using a bioanalyzer or gel electrophoresis.

-

First-Strand cDNA Synthesis:

-

Purification of cDNA: Remove unincorporated dNTPs and the GSP1 primer from the first-strand reaction product. This is critical to prevent primer-dimer formation in subsequent steps.

-

Tailing of cDNA: Add a homopolymeric tail (e.g., poly(dC)) to the 3' end of the purified cDNA using Terminal deoxynucleotidyl Transferase (TdT).[20] This tail will serve as a universal priming site.

-

PCR Amplification:

-

Perform a primary PCR using a nested, gene-specific primer (GSP2, located upstream of GSP1) and an anchor primer complementary to the homopolymeric tail (e.g., an oligo(dG) anchor primer).[18]

-

A nested PCR, using a third GSP (GSP3) and the anchor primer, can be performed to increase specificity and yield.

-

-

Analysis:

-

Run the PCR products on an agarose gel. A distinct band should correspond to the 5' end of the SREBP-2 cDNA.

-

Excise the band, purify the DNA, and clone it into a sequencing vector.

-

Sequence the cloned insert to identify the junction between the known SREBP-2 sequence and the 5' UTR, thereby pinpointing the TSS.

-

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the SREBF2 promoter and to identify the functional importance of its regulatory elements.

Objective: To measure how sterols and other factors affect the activity of the SREBF2 promoter.

Methodology:

-

Construct Preparation:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa, HEK-293) in 24- or 96-well plates.[5][15]

-

Co-transfect the cells with the SREBP-2 promoter-luciferase construct and a control plasmid expressing a different reporter (e.g., Renilla luciferase driven by a constitutive promoter) for normalization of transfection efficiency.[15][21]

-

-

Cell Treatment:

-

After transfection, incubate the cells in a medium containing lipoprotein-deficient serum (LPDS) to deplete sterols and induce SREBP-2 activity.

-

Treat parallel sets of cells with sterols (e.g., 25-hydroxycholesterol) or other compounds of interest to measure repression.[15]

-

-

Cell Lysis and Luminescence Measurement:

-

After the treatment period (e.g., 24 hours), lyse the cells.

-

Measure the activity of both Firefly and Renilla luciferases sequentially using a luminometer and a dual-luciferase assay kit.[21]

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity for each sample to normalize the data.

-

Compare the normalized luciferase activity between different treatment conditions (e.g., sterol-depleted vs. sterol-replete) to determine the effect on promoter activity.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP followed by sequencing (ChIP-seq) is a powerful technique to identify the direct binding sites of SREBP-2 across the entire genome in an unbiased manner.

Objective: To map the genome-wide occupancy of nSREBP-2 on chromatin.

Methodology:

-

Cell/Tissue Preparation and Cross-linking:

-

Treat cells or animals with conditions that induce nuclear SREBP-2 (e.g., statin treatment or a high-carbohydrate, low-cholesterol diet).[22]

-

Cross-link protein-DNA complexes by treating the cells/tissues with formaldehyde.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Fragment the chromatin into small pieces (typically 200-600 bp) using sonication or enzymatic digestion (e.g., MNase).

-

-

Immunoprecipitation (IP):

-

Incubate the sheared chromatin with a highly specific antibody against SREBP-2.[22] A control IP with a non-specific IgG should be run in parallel.

-

Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

-

Analysis (ChIP-seq):

-

Prepare a sequencing library from the purified ChIP DNA and a corresponding input DNA control.

-

Perform high-throughput sequencing.

-

Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, which represent SREBP-2 binding sites.[23]

-

Perform motif analysis on the identified peaks to confirm the presence of SREs.[23]

-

This comprehensive approach of combining genomic, transcriptomic, and proteomic regulatory analysis with robust experimental validation provides a powerful framework for understanding the central role of SREBP-2 in health and disease.

References

- 1. Sterol regulatory element-binding protein 2 - Wikipedia [en.wikipedia.org]

- 2. Structure of the human gene encoding sterol regulatory element binding protein-1 (SREBF1) and localization of SREBF1 and SREBF2 to chromosomes 17p11.2 and 22q13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Srebf2 sterol regulatory element binding factor 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Structure of the human gene encoding sterol regulatory element binding protein 2 (SREBF2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sterol-dependent transcriptional regulation of sterol regulatory element-binding protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Nutrient regulation of gene expression by the sterol regulatory element binding proteins: Increased recruitment of gene-specific coregulatory factors and selective hyperacetylation of histone H3 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]

- 14. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. 5´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - US [thermofisher.com]

- 19. protocol.everlab.net [protocol.everlab.net]

- 20. Rapid amplification of 5' complementary DNA ends (5' RACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. opentrons.com [opentrons.com]

- 22. Genome-wide Localization of SREBP-2 in Hepatic Chromatin Predicts a Role in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Genome-wide localization of SREBP- ... | Article | H1 Connect [archive.connect.h1.co]

An In-Depth Technical Guide to the Discovery and Characterization of SREBP-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol homeostasis in mammalian cells. Its discovery in the early 1990s marked a pivotal moment in understanding how cells sense and maintain their cholesterol levels. This technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies used to elucidate the function of SREBP-2. We will delve into the molecular mechanisms of its activation, its role in gene regulation, and provide detailed protocols for its study, catering to researchers and professionals in the fields of molecular biology, drug development, and lipid metabolism.

Discovery and Initial Characterization

SREBP-2 was first identified and cloned in 1993 by Hua and colleagues in the laboratories of Michael Brown and Joseph Goldstein.[1][2][3] It was recognized as the second member of a novel family of transcription factors, the basic-helix-loop-helix-leucine zipper (bHLH-Zip) proteins, that bind to a specific DNA sequence known as the Sterol Regulatory Element 1 (SRE-1).[1][2][3][4] This discovery was a direct result of efforts to understand the transcriptional regulation of the low-density lipoprotein (LDL) receptor and HMG-CoA synthase genes, both of which are crucial for cholesterol metabolism.[1][2][3]

The initial characterization of human SREBP-2 revealed a protein of 1141 amino acids with significant homology to the first member of the family, SREBP-1a.[1][3] The key structural features identified were:

-

An N-terminal acidic domain: This region is rich in acidic amino acids and functions as a transcriptional activation domain.[1]

-

A central basic-helix-loop-helix-leucine zipper (bHLH-Zip) motif: This highly conserved domain is responsible for DNA binding and dimerization.[1][4]

-

A C-terminal regulatory domain: This large domain is involved in the protein's localization and regulated processing.[1]

A notable distinction from SREBP-1a was the presence of a glutamine-rich region in SREBP-2.[1][3] Early in vitro and in vivo studies demonstrated that SREBP-2 could bind to SRE-1 with the same specificity as SREBP-1a and activate the transcription of reporter genes containing this element.[1][3]

The SREBP-2 Activation Pathway: A Journey from the ER to the Nucleus

The defining feature of SREBP-2 is its unique mechanism of activation, which is tightly regulated by cellular sterol levels. This intricate process involves intracellular trafficking and sequential proteolytic cleavage.[2][4]

2.1. The Inactive Precursor in the Endoplasmic Reticulum (ER)

SREBP-2 is synthesized as an inactive precursor of approximately 125 kDa, which is embedded in the membrane of the endoplasmic reticulum (ER).[4] In the ER, it forms a complex with the SREBP Cleavage-Activating Protein (SCAP) , a polytopic membrane protein that acts as the cellular sterol sensor.[2] When cholesterol levels in the ER membrane are high, SCAP binds to another ER-resident protein called Insulin-induced gene (Insig) . This interaction retains the SREBP-2/SCAP complex in the ER, preventing its activation.[2]

2.2. Transport to the Golgi and Proteolytic Cleavage

When cellular sterol levels fall, SCAP undergoes a conformational change, causing it to dissociate from Insig. This allows the SREBP-2/SCAP complex to be incorporated into COPII-coated vesicles and transported to the Golgi apparatus.[2]

In the Golgi, SREBP-2 is subjected to a two-step proteolytic cleavage by two distinct proteases:[2][5]

-

Site-1 Protease (S1P): A serine protease that cleaves SREBP-2 within its luminal loop.[5]

-

Site-2 Protease (S2P): A zinc metalloprotease that subsequently cleaves the N-terminal fragment within its first transmembrane domain.[6]

2.3. Nuclear Translocation and Transcriptional Activation

This sequential cleavage releases the soluble N-terminal domain of SREBP-2, a mature protein of approximately 68 kDa, into the cytoplasm.[4] This active, nuclear form of SREBP-2 (nSREBP-2) then translocates to the nucleus, where it dimerizes and binds to SREs in the promoter regions of its target genes.[2][4] This binding initiates the transcription of genes involved in cholesterol biosynthesis and uptake, thereby restoring cellular cholesterol homeostasis.[7]

Key Target Genes of SREBP-2

SREBP-2 primarily regulates the expression of genes involved in cholesterol biosynthesis and uptake. Some of its well-characterized target genes include:

-

HMG-CoA Synthase (HMGCS1): Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA.[7]

-

HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol biosynthesis.[7]

-

Low-Density Lipoprotein Receptor (LDLR): Mediates the endocytosis of cholesterol-rich LDL particles.[7]

-

Farnesyl Diphosphate Synthase (FDPS): Involved in the synthesis of isoprenoids, which are precursors for cholesterol.

-

Squalene Synthase (FDFT1): Catalyzes the first committed step in cholesterol synthesis.[8]

Quantitative Data

The following table summarizes key quantitative parameters associated with SREBP-2 function.

| Parameter | Value | Cell/System Type | Reference |

| Protein Size (precursor) | ~125 kDa | Human | [4] |

| Protein Size (nuclear) | ~68 kDa | Human | [4] |

| Half-life of nuclear SREBP-2 | ~3 hours | CHO cells | [9] |

| Fold Induction of HMGCR mRNA | ~3-fold | Livers of SREBP-1 knockout mice | [10] |

| Fold Induction of LDLR mRNA | ~2-fold | Livers of SREBP-1 knockout mice | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of SREBP-2.

5.1. Western Blotting for SREBP-2 Cleavage

This protocol allows for the detection of both the precursor and mature forms of SREBP-2, providing a direct measure of its proteolytic activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels (e.g., 4-12% gradient gel)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against SREBP-2 (recognizing either the N-terminus or C-terminus)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SREBP-2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

-

5.2. Luciferase Reporter Assay for SREBP-2 Transcriptional Activity

This assay measures the ability of SREBP-2 to activate transcription from a promoter containing SREs.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Luciferase reporter plasmid containing SREs upstream of a minimal promoter driving firefly luciferase expression.

-

A control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

Procedure:

-

Cell Seeding:

-

Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment (Optional):

-

After 24 hours, treat the cells with compounds that modulate SREBP-2 activity (e.g., statins to activate, or sterols to inhibit).

-

-

Cell Lysis and Luciferase Assay:

-

After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

5.3. Gel Mobility Shift Assay (EMSA) for SREBP-2 DNA Binding

EMSA is used to detect the specific binding of SREBP-2 to a DNA probe containing an SRE.

Materials:

-

Nuclear extract containing active SREBP-2.

-

Oligonucleotide probe containing a consensus SRE, end-labeled with a radioisotope (e.g., ³²P) or a non-radioactive label.

-

Poly(dI-dC) as a non-specific competitor DNA.

-

Binding buffer (e.g., containing HEPES, KCl, MgCl₂, glycerol, DTT).

-

Non-denaturing polyacrylamide gel.

-

Gel electrophoresis apparatus.

Procedure:

-

Probe Labeling:

-

End-label the SRE-containing oligonucleotide probe.

-

-

Binding Reaction:

-

In a microfuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer.

-

Incubate on ice for 10-15 minutes.

-

Add the labeled probe and incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the binding reactions onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Dry the gel and expose it to X-ray film (for radioactive probes) or use an appropriate imaging system (for non-radioactive probes) to visualize the DNA-protein complexes. A "shifted" band indicates the binding of SREBP-2 to the probe.

-

Conclusion

The discovery and characterization of SREBP-2 have profoundly advanced our understanding of cholesterol homeostasis. The elucidation of its intricate regulatory pathway, from ER-to-Golgi transport to proteolytic activation and transcriptional control, has provided numerous potential targets for therapeutic intervention in diseases associated with dysregulated lipid metabolism. The experimental protocols detailed in this guide represent the foundational techniques that have been instrumental in unraveling the complexities of SREBP-2 function and continue to be valuable tools for researchers and drug development professionals. As research progresses, a deeper understanding of the nuances of SREBP-2 regulation will undoubtedly pave the way for novel therapeutic strategies targeting a range of metabolic disorders.

References

- 1. The SREBP pathway: regulation of cholesterol metabolism by proteolysis of a membrane-bound transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. SREBP-2, a second basic-helix-loop-helix-leucine zipper protein that stimulates transcription by binding to a sterol regulatory element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]

- 5. Regulated cleavage of sterol regulatory element binding proteins requires sequences on both sides of the endoplasmic reticulum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Second-site cleavage in sterol regulatory element-binding protein occurs at transmembrane junction as determined by cysteine panning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The SREBP Pathway: Regulation of Cholesterol Metabolism by Proteolysis of a Membrane-Bound Transcription Factor | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. SPRING licenses S1P-mediated cleavage of SREBP2 by displacing an inhibitory pro-domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content-assets.jci.org [content-assets.jci.org]

The SREBP-2 Pathway: A Master Regulator of Cholesterol Homeostasis Activated by Low Sterol Levels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining cellular cholesterol homeostasis is paramount for normal physiological function, and its dysregulation is a key factor in numerous diseases, including atherosclerosis and neurodegenerative disorders. The Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator that orchestrates the cellular response to low cholesterol levels by activating the expression of genes involved in cholesterol biosynthesis and uptake. This technical guide provides a comprehensive overview of the intricate molecular mechanisms governing the activation of SREBP-2 in response to sterol depletion. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the signaling cascade, quantitative data, and key experimental methodologies.

The Core Mechanism of SREBP-2 Activation

Under conditions of low cellular sterol levels, the SREBP-2 pathway is activated through a sophisticated and tightly regulated process involving protein-protein interactions, subcellular trafficking, and sequential proteolytic cleavages. The key players in this pathway are SREBP-2, SREBP Cleavage-Activating Protein (SCAP), Insulin-induced Gene (INSIG), Site-1 Protease (S1P), and Site-2 Protease (S2P).

The SREBP-2 Precursor in the Endoplasmic Reticulum

SREBP-2 is synthesized as an inactive precursor protein of approximately 125 kDa, which is anchored in the membrane of the endoplasmic reticulum (ER). In the ER, the C-terminal regulatory domain of the SREBP-2 precursor forms a complex with the C-terminal WD repeat domain of SCAP.

SCAP: The Sterol Sensor

SCAP is a polytopic membrane protein that functions as the cellular sterol sensor. When ER cholesterol levels are high, cholesterol binds to the sterol-sensing domain (SSD) of SCAP. This binding induces a conformational change in SCAP that promotes its interaction with INSIG, an ER-resident retention protein. The formation of the SCAP-INSIG complex prevents the SCAP-SREBP-2 complex from being incorporated into COPII-coated vesicles, thus retaining it in the ER.[1]

ER-to-Golgi Translocation in Response to Low Sterols

When cellular sterol levels fall, cholesterol dissociates from the SCAP SSD. This leads to a conformational change in SCAP that causes it to dissociate from INSIG.[2] The now-liberated SCAP-SREBP-2 complex can interact with COPII vesicle components, leading to its packaging into transport vesicles that bud from the ER and traffic to the Golgi apparatus.[3]

Sequential Proteolytic Cleavage in the Golgi

Upon arrival in the Golgi, the SREBP-2 precursor undergoes a two-step proteolytic cleavage process to release its active N-terminal domain.

-

Site-1 Protease (S1P) Cleavage: The first cleavage is catalyzed by S1P, a serine protease, which cuts SREBP-2 within its luminal loop.[4] This separates the N-terminal and C-terminal domains of the protein, but both fragments remain associated with the membrane.

-

Site-2 Protease (S2P) Cleavage: The second cleavage is carried out by S2P, a zinc metalloprotease. S2P cleaves the N-terminal fragment within its first transmembrane domain, releasing the mature, transcriptionally active N-terminal SREBP-2 fragment (nSREBP-2), which is approximately 68 kDa in size.[5][6][7]

Nuclear Translocation and Gene Activation

The soluble nSREBP-2 fragment translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes. This binding activates the transcription of genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase, HMG-CoA synthase) and cholesterol uptake (e.g., LDL receptor), thereby restoring cellular cholesterol levels.[8][9]

Signaling Pathway Diagram

Caption: SREBP-2 activation pathway from ER to nucleus.

Quantitative Data Summary

The following tables summarize key quantitative data related to the SREBP-2 activation pathway.

Table 1: Protein-Protein Interactions and Sterol Sensing

| Interacting Proteins | Condition | Method | Quantitative Value | Reference |

| SCAP - INSIG | High Sterols | Co-immunoprecipitation | Enhanced Binding | [1] |

| SCAP - INSIG | Low Sterols | Co-immunoprecipitation | Reduced Binding | [2] |

| SCAP - Cholesterol | In vitro binding assay | Trypsin Cleavage Assay | Conformational change indicates binding | [2] |

| 25-hydroxycholesterol | Inhibition of SREBP-2 cleavage | Cell-based assays | More potent than cholesterol | [10][11] |

| ER Cholesterol Threshold | Inhibition of SREBP-2 transport | Cell-based assays | > 5% of total ER lipids | [12] |

Table 2: SREBP-2 Cleavage and Target Gene Expression

| Process | Condition | Method | Quantitative Value | Reference |

| S1P Cleavage of SREBP2 | In vitro assay | Michaelis-Menten analysis | Apparent Km: ~20 µM, Kcat: ~150 min⁻¹ | [13] |

| SREBP-2 Target Gene Upregulation | Cholesterol Depletion | qPCR | 5-10 fold increase | [14] |

| HMGCS1, LDLR mRNA levels | Cholesterol Depletion | qPCR | Significant increase | [15] |

Experimental Protocols

Detailed methodologies for key experiments used to study the SREBP-2 activation pathway are provided below.

SREBP-2 Cleavage Assay by Western Blot

This protocol is used to detect the precursor and mature forms of SREBP-2, providing a direct measure of its proteolytic activation.

a. Cell Culture and Treatment:

-

Culture cells (e.g., HEK293, CHO) in standard growth medium.

-

To induce SREBP-2 cleavage, switch to a sterol-depleting medium, such as medium containing lipoprotein-deficient serum (LPDS), for 16-24 hours.

-

To inhibit cleavage, treat cells with sterols (e.g., 10 µg/mL cholesterol and 1 µg/mL 25-hydroxycholesterol) for the same duration.

b. Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a buffer containing protease inhibitors. For separating membrane and nuclear fractions, use a hypotonic lysis buffer followed by douncing and differential centrifugation.

-

Collect the membrane fraction (containing precursor SREBP-2) and the nuclear fraction (containing mature nSREBP-2).

c. SDS-PAGE and Western Blotting:

-

Determine protein concentration of the fractions using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an 8% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the N-terminus of SREBP-2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The precursor form will be ~125 kDa in the membrane fraction, and the mature form will be ~68 kDa in the nuclear fraction.

Caption: Workflow for SREBP-2 cleavage assay.

Co-immunoprecipitation (Co-IP) of SCAP and SREBP-2

This protocol is used to demonstrate the in-vivo interaction between SCAP and SREBP-2.

a. Cell Lysis:

-

Culture and treat cells as described above.

-

Wash cells with ice-cold PBS and lyse in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% CHAPS) with protease inhibitors.[16][17][18][19]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an antibody against SCAP (or SREBP-2) overnight at 4°C on a rotator. A non-specific IgG should be used as a negative control.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

c. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

d. Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting as described above, using antibodies against both SREBP-2 and SCAP to confirm their co-precipitation.

Caption: Co-immunoprecipitation workflow.

SRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of SREBP-2 by quantifying the expression of a luciferase reporter gene driven by an SRE-containing promoter.[20][21][22][23][24]

a. Cell Transfection:

-

Seed cells (e.g., HEK293) in a multi-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing SREs and a Renilla luciferase plasmid (as a transfection control).

b. Cell Treatment:

-

After 24 hours, treat the cells with compounds of interest or switch to sterol-depleting/replete medium for 16-24 hours.

c. Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

d. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity between different treatment groups to determine the effect on SREBP-2 transcriptional activity.

Caption: SRE-luciferase reporter assay workflow.

Conclusion

The activation of SREBP-2 by low sterol levels is a critical cellular process for maintaining cholesterol homeostasis. This technical guide has provided a detailed overview of the molecular machinery involved, from sterol sensing in the ER to the transcriptional activation of target genes in the nucleus. The presented quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further investigate this pathway and explore its therapeutic potential. A thorough understanding of the SREBP-2 mechanism is essential for the development of novel strategies to combat cholesterol-related diseases.

References

- 1. Crucial step in cholesterol homeostasis: sterols promote binding of SCAP to INSIG-1, a membrane protein that facilitates retention of SREBPs in ER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol-induced conformational change in SCAP enhanced by Insig proteins and mimicked by cationic amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPRINGing off the lock: the role of SPRING in S1P activity and SREBP-regulated lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | S1P hydrolyzes SREBP1A,1C,2 [reactome.org]

- 5. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Second-site cleavage in sterol regulatory element-binding protein occurs at transmembrane junction as determined by cysteine panning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. Switch-like control of SREBP-2 transport triggered by small changes in ER cholesterol: a delicate balance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SPRING licenses S1P-mediated cleavage of SREBP2 by displacing an inhibitory pro-domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]

- 21. promega.com [promega.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bosterbio.com [bosterbio.com]

An In-depth Technical Guide on the Cellular Localization and Trafficking of SREBP-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol Regulatory Element-Binding Protein-2 (SREBP-2) is a master transcriptional regulator of cholesterol homeostasis. Its activity is tightly controlled through a sophisticated trafficking mechanism that shuttles the protein between the endoplasmic reticulum (ER), Golgi apparatus, and the nucleus in response to cellular sterol levels. Understanding the intricacies of SREBP-2 localization and transport is critical for the development of therapeutic strategies targeting diseases associated with dysregulated cholesterol metabolism, such as cardiovascular disease and certain cancers. This technical guide provides a comprehensive overview of the SREBP-2 trafficking pathway, detailed experimental protocols for its study, and quantitative data to inform research and development.

The SREBP-2 Trafficking Pathway: A Stepwise Journey

Under conditions of high cellular sterol levels, the SREBP-2 precursor is retained in the endoplasmic reticulum (ER) as an inactive, membrane-bound protein. This retention is mediated by its interaction with the SREBP cleavage-activating protein (SCAP), which in turn is bound to the insulin-induced gene (INSIG) proteins.[1][2] When cellular sterol levels fall, a conformational change in SCAP leads to the dissociation of the SCAP-SREBP-2 complex from INSIG.[1][2]

This dissociation unmasks a sorting signal on SCAP, allowing the SCAP-SREBP-2 complex to be incorporated into COPII-coated vesicles for transport to the Golgi apparatus.[3][4] Within the Golgi, SREBP-2 undergoes a two-step proteolytic cleavage process. First, Site-1 Protease (S1P) cleaves SREBP-2 in its luminal loop.[1] This is followed by a second cleavage within the first transmembrane domain by Site-2 Protease (S2P).[1]

This sequential cleavage releases the N-terminal, transcriptionally active domain of SREBP-2 (nSREBP-2) into the cytoplasm. The nSREBP-2 fragment then translocates to the nucleus, a process mediated by importin β, which directly binds to the helix-loop-helix-leucine zipper (bHLH-Zip) domain of SREBP-2.[5] Once in the nucleus, nSREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, activating their transcription to increase cholesterol synthesis and uptake.[6]

Quantitative Data on SREBP-2 Trafficking

The regulation of SREBP-2 trafficking is a tightly controlled process with distinct quantitative parameters. The following tables summarize key data gathered from various studies.

| Parameter | Value | Cell Type/System | Citation |

| ER Cholesterol Threshold for SREBP-2 Transport Inhibition | ~5 mol% of total ER lipids | Chinese Hamster Ovary (CHO) cells | [7] |

| ER Cholesterol Threshold with INSIG-1 Overexpression | ~3 mol% of total ER lipids | CHO cells | [7] |

| Half-life of nuclear SREBP-1a (as an estimate for SREBP-2) | ~3 hours | Chinese Hamster Ovary (CHO) cells | [8] |

Note: While a precise half-life for nuclear SREBP-2 has not been definitively reported across multiple studies, the half-life of the closely related SREBP-1a provides a reasonable estimate due to their similar degradation via the ubiquitin-proteasome pathway.

Experimental Protocols

Investigating the cellular localization and trafficking of SREBP-2 requires a combination of molecular and cell biology techniques. Below are detailed protocols for three key experimental approaches.

Immunofluorescence for SREBP-2 Localization

This method allows for the visualization of SREBP-2's subcellular localization.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody against SREBP-2

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Protocol:

-

Wash cells grown on coverslips three times with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[9][10]

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[9][10]

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.[9]

-

Incubate the cells with the primary SREBP-2 antibody, diluted in blocking solution, overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstain the nuclei with DAPI for 5 minutes at room temperature.

-

Wash the cells a final three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the localization of SREBP-2 using a fluorescence microscope.

Subcellular Fractionation and Western Blotting

This technique is used to separate cellular compartments and quantify the amount of SREBP-2 in each fraction.

Materials:

-

Cultured cells

-

PBS

-

Cytoplasmic Extraction Buffer

-

Nuclear Extraction Buffer

-

Protease inhibitors

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Microcentrifuge

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-SREBP-2, anti-lamin B1 for nuclear fraction, anti-tubulin for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold cytoplasmic extraction buffer with protease inhibitors.

-

Incubate on ice for 10-15 minutes to allow cells to swell.

-

Lyse the cells by passing the suspension through a narrow-gauge needle 10-20 times or using a Dounce homogenizer.[11]

-

Centrifuge the lysate at 500 x g for 5 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant, which contains the cytoplasmic fraction.

-

Wash the nuclear pellet with cytoplasmic extraction buffer and centrifuge again.

-

Resuspend the nuclear pellet in ice-cold nuclear extraction buffer with protease inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SREBP-2 and loading controls (lamin B1 for nuclear, tubulin for cytoplasmic) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Dual-Luciferase Reporter Assay for SREBP-2 Activity

This assay measures the transcriptional activity of SREBP-2 by quantifying the expression of a reporter gene under the control of an SRE-containing promoter.

Materials:

-

Mammalian cells

-

Lipofection reagent

-

SRE-luciferase reporter plasmid (containing firefly luciferase)

-

Control plasmid (e.g., Renilla luciferase under a constitutive promoter)

-

Dual-luciferase assay reagents

-

Luminometer

Protocol:

-

Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the SRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a lipofection reagent according to the manufacturer's instructions.[12]

-

After 24-48 hours, treat the cells with compounds of interest or under specific experimental conditions (e.g., sterol depletion).

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.[13]

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence (firefly activity).[14]

-

Add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the luminescence again (Renilla activity).[14]

-

Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency. An increased ratio indicates higher SREBP-2 transcriptional activity.

Conclusion

The cellular localization and trafficking of SREBP-2 is a highly regulated and dynamic process that is central to maintaining cholesterol homeostasis. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate this critical pathway. A thorough understanding of SREBP-2 trafficking will undoubtedly pave the way for novel therapeutic interventions for a range of metabolic and proliferative diseases.

References

- 1. The Sterol-sensing Endoplasmic Reticulum (ER) Membrane Protein TRC8 Hampers ER to Golgi Transport of Sterol Regulatory Element-binding Protein-2 (SREBP-2)/SREBP Cleavage-activated Protein and Reduces SREBP-2 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of Akt in ER-to-Golgi Transport of SCAP/SREBP: A Link between a Key Cell Proliferative Pathway and Membrane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol-regulated transport of SREBPs from endoplasmic reticulum to Golgi: Insig renders sorting signal in Scap inaccessible to COPII proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sterol-regulated transport of SREBPs from endoplasmic reticulum to Golgi: Oxysterols block transport by binding to Insig - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Switch-like control of SREBP-2 transport triggered by small changes in ER cholesterol: a delicate balance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunocytochemistry (ICC) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 9. 2.2 Protein extraction, western blotting, and immunofluorescence staining [bio-protocol.org]

- 10. health.uconn.edu [health.uconn.edu]

- 11. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 12. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

The Intricate World of SREBP-2: A Technical Guide to Its Isoforms and Functions

For Researchers, Scientists, and Drug Development Professionals

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol homeostasis, playing a pivotal role in the synthesis and uptake of cellular cholesterol. Dysregulation of SREBP-2 activity is implicated in a variety of metabolic diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth exploration of SREBP-2 isoforms, their specific functions, the signaling pathways that govern their activity, and the experimental methodologies used to elucidate their roles.

The SREBP Family: An Overview

The Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors belonging to the basic helix-loop-helix leucine zipper (bHLH-Zip) class.[1][2] In mammals, this family is encoded by two genes: SREBF1, which produces SREBP-1a and SREBP-1c through alternative promoter usage and splicing, and SREBF2, which encodes SREBP-2.[3][4]

While there is some overlap in their functions, the SREBP isoforms exhibit preferential regulation of different lipid metabolic pathways:

-

SREBP-1a: A potent activator of both fatty acid and cholesterol synthesis genes.[5][6]

-

SREBP-1c: Primarily regulates genes involved in fatty acid and triglyceride synthesis.[1][3]

-

SREBP-2: Predominantly activates genes responsible for cholesterol biosynthesis and uptake.[1][5]

The Canonical SREBP-2 Activation Pathway

SREBP-2 is synthesized as an inactive precursor of approximately 125 kDa, which is anchored to the endoplasmic reticulum (ER) membrane.[7] Its activation is a tightly regulated process involving a multi-step proteolytic cleavage cascade that is sensitive to cellular sterol levels.

Key Players in SREBP-2 Activation

-

SREBP Cleavage-Activating Protein (SCAP): An ER-resident protein that acts as a sterol sensor and an escort for SREBP-2.[5][7]

-

Insulin-Induced Gene (Insig): An ER membrane protein that, in the presence of high sterol levels, binds to SCAP and retains the SCAP-SREBP-2 complex in the ER.[1]

-

Site-1 Protease (S1P): A protease located in the Golgi apparatus that performs the initial cleavage of SREBP-2.[5]

-

Site-2 Protease (S2P): A Golgi-resident metalloprotease that carries out the second cleavage, releasing the active N-terminal domain of SREBP-2.[5]

The Activation Cascade

Under low cellular sterol conditions, the SCAP-SREBP-2 complex is transported from the ER to the Golgi apparatus in COPII-coated vesicles.[8] In the Golgi, S1P cleaves the SREBP-2 precursor in the luminal loop. This is followed by a second cleavage by S2P within the first transmembrane domain, which releases the soluble, transcriptionally active N-terminal fragment, known as nuclear SREBP-2 (nSREBP-2).[5][8] This mature form then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, thereby activating their transcription.[8][9]

Caption: The canonical SREBP-2 activation pathway.

A Novel SREBP-2 Isoform in Male Germ Cells: SREBP2gc

A novel, sterol-insensitive isoform of SREBP-2, designated SREBP2gc, has been identified and is highly enriched in rat and mouse spermatogenic cells.[7] Unlike the canonical SREBP-2, the processing and activation of SREBP2gc are not inhibited by sterols. This isoform is a particularly potent activator of SRE-containing target genes expressed during spermatogenesis, such as Cyp51.[7]

Specific Functions and Target Genes of SREBP-2

SREBP-2 plays a predominant role in the transcriptional regulation of genes involved in cholesterol biosynthesis and uptake.[1][7] Key target genes include:

-

HMG-CoA Synthase (HMGCS) [5]

-

Farnesyl Diphosphate Synthase (FDPS) [5]

-

Squalene Synthase (SQS) [5]

-

Low-Density Lipoprotein Receptor (LDLR) [2]

Studies in genetically modified mice have demonstrated the critical in vivo functions of SREBP-2. SREBP-2 deficiency in mice is embryonically lethal, highlighting its essential role in development.[3][10] Hypomorphic mice, which express low levels of SREBP-2, exhibit reduced cholesterol stores in the liver and lower expression of SREBP target genes.[3][10]

Cross-Talk and Interplay with SREBP-1

There is a complex interplay between the SREBP isoforms. Reduced SREBP-2 expression can have tissue-specific effects on SREBP-1 isoforms. For instance, in the liver of SREBP-2 hypomorphic mice, the expression of Srebf1c transcripts is nearly abolished, and Srebf1a mRNA levels are reduced.[3][10] Conversely, in adipose tissue from these same animals, a compensatory increase in Srebf1a expression is observed, which likely helps to maintain normal expression of SREBP target genes in that tissue.[3][10]

Quantitative Data on SREBP-2 Function

The following tables summarize quantitative data from key studies, illustrating the impact of SREBP-2 on gene expression and lipid metabolism.

| Model System | Condition | Gene | Fold Change in mRNA Expression | Reference |

| Male Germ Cells (in vitro) | SREBP2gc overexpression | CYP51 | ~15-fold increase | [7] |

| Male Germ Cells (in vitro) | Mature SREBP-2 overexpression | CYP51 | ~9-fold increase | [7] |

| SREBP-2 hypomorphic mice (liver) | Reduced SREBP-2 | Srebf1c | Nearly abolished | [3][10] |

| SREBP-2 hypomorphic mice (liver) | Reduced SREBP-2 | Srebf1a | ~80% reduction | [3] |

| SREBP-1 knockout mice (liver) | SREBP-1 deficiency | SREBP-2 | 1.5-fold increase | [11] |

| Model System | Condition | Metabolite | Change | Reference |

| SREBP-2 hypomorphic male mice (liver) | Reduced SREBP-2 | Cholesterol | Reduced | [3] |

| SREBP-1 knockout mice (liver) | SREBP-1 deficiency | Cholesterol Synthesis | 3-fold increase | [11] |

| SREBP-1 knockout mice (liver) | SREBP-1 deficiency | Hepatic Cholesterol Content | 50% increase | [11] |

Experimental Protocols for Studying SREBP-2

This section details common methodologies used to investigate SREBP-2 function.

Cell Culture and Cholesterol Depletion

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs) are commonly used.[3]

-

Culture Conditions: Cells are maintained at 37°C in 5% CO2 with DMEM containing 10% FBS, penicillin/streptomycin, 1 mM pyruvate, 2 mM glutamine, and nonessential amino acids.[3]

-

Cholesterol Depletion: To induce SREBP-2 activation, cells are treated overnight with DMEM containing 10% charcoal-stripped FBS, 0.5% (2-hydroxypropyl)-β-cyclodextrin, and 20 μM mevastatin.[3]

Caption: Experimental workflow for cholesterol depletion in cell culture.

Gene Expression Analysis

-

RNA Isolation: Total RNA is isolated from tissues or cells using TRIzol reagent.

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA.

-

Quantitative PCR (qPCR): Gene expression levels are quantified by real-time PCR. Expression is typically normalized to a housekeeping gene such as β2 microglobulin or 36b4.

Western Blotting for SREBP-2 Protein Analysis

-

Nuclear and Membrane Fractionation: Liver tissues are homogenized and subjected to differential centrifugation to separate nuclear and membrane fractions.[11]

-

Protein Quantification: Protein concentration in the fractions is determined using a BCA assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for SREBP-2 (e.g., rabbit anti-mouse SREBP-2).[11] An HRP-conjugated secondary antibody is then used for detection with an ECL kit.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine the in vivo binding of SREBP-2 to the promoter regions of its target genes.

-

Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to SREBP-2 is used to immunoprecipitate the SREBP-2-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by qPCR to quantify the enrichment of specific promoter regions.

Caption: Logical relationships of SREBP-2 functions.

Conclusion and Future Directions

SREBP-2 is a central regulator of cholesterol metabolism with far-reaching implications for cellular and organismal physiology. The discovery of novel isoforms and the intricate cross-talk with other SREBP family members underscore the complexity of lipid homeostasis. Further research is needed to fully elucidate the tissue-specific functions of SREBP-2 and its isoforms, which will be critical for the development of targeted therapies for metabolic disorders. The experimental protocols outlined in this guide provide a robust framework for continued investigation into the multifaceted roles of SREBP-2.

References

- 1. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SREBP-2-deficient and hypomorphic mice reveal roles for SREBP-2 in embryonic development and SREBP-1c expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]

- 5. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of SREBP2 and cholesterol metabolism related genes in TCGA glioma cohorts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of a Novel, Sterol-Insensitive Form of Sterol Regulatory Element Binding Protein 2 (SREBP2) in Male Germ Cells Suggests Important Cell- and Stage-Specific Functions for SREBP Targets during Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. SREBP-2-deficient and hypomorphic mice reveal roles for SREBP-2 in embryonic development and SREBP-1c expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content-assets.jci.org [content-assets.jci.org]

An In-depth Technical Guide to Downstream Target Genes Regulated by SREBP-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol homeostasis.[1][2][3] As a member of the basic helix-loop-helix leucine zipper (bHLH-Zip) family of transcription factors, SREBP-2 plays a pivotal role in the synthesis and uptake of cholesterol and other lipids.[1][4] Dysregulation of the SREBP-2 pathway is implicated in a variety of metabolic diseases, including hypercholesterolemia and fatty liver disease, as well as in the progression of certain cancers.[2][5] This technical guide provides a comprehensive overview of the downstream target genes regulated by SREBP-2, detailed experimental protocols for their study, and quantitative data to facilitate further research and drug development in this critical area.

SREBP-2 Signaling Pathway and Target Gene Activation

The activity of SREBP-2 is tightly controlled by cellular sterol levels. Under conditions of low cellular cholesterol, the SREBP-2 precursor, which is anchored in the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP), is transported to the Golgi apparatus.[6] In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the mature, transcriptionally active N-terminal domain of SREBP-2 (nSREBP-2), which then translocates to the nucleus.[3][6] In the nucleus, nSREBP-2 binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, thereby activating their transcription.[7][8]

Caption: SREBP-2 Activation Pathway.

Core Downstream Target Genes of SREBP-2

SREBP-2 primarily activates genes involved in the cholesterol biosynthesis pathway and cholesterol uptake.[1][3] Key target genes include those encoding enzymes for every step of cholesterol synthesis from acetyl-CoA. A summary of these genes and their functions is provided below.

| Gene Symbol | Gene Name | Function in Cholesterol Homeostasis |

| HMGCS1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. |

| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | Rate-limiting enzyme in the mevalonate pathway, converting HMG-CoA to mevalonate.[2] |

| MVK | Mevalonate kinase | Phosphorylates mevalonate to form mevalonate-5-phosphate.[1] |

| PMVK | Phosphomevalonate kinase | Converts mevalonate-5-phosphate to mevalonate-5-diphosphate. |

| MVD | Mevalonate diphosphate decarboxylase | Decarboxylates mevalonate-5-diphosphate to form isopentenyl pyrophosphate (IPP). |

| IDI1 | Isopentenyl-diphosphate delta isomerase 1 | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). |

| FDPS | Farnesyl diphosphate synthase | Synthesizes farnesyl pyrophosphate (FPP) from IPP and DMAPP. |

| FDFT1 (SQS) | Farnesyl-diphosphate farnesyltransferase 1 (Squalene synthase) | Catalyzes the first committed step in cholesterol synthesis, the dimerization of FPP to form squalene.[2] |

| SQLE | Squalene epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. |

| LSS | Lanosterol synthase | Cyclizes 2,3-oxidosqualene to form lanosterol. |

| CYP51A1 | Cytochrome P450 family 51 subfamily A member 1 | Lanosterol 14-alpha-demethylase, a key enzyme in the conversion of lanosterol to cholesterol. |

| DHCR7 | 7-dehydrocholesterol reductase | Catalyzes the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol to cholesterol. |

| DHCR24 | 24-dehydrocholesterol reductase | Reduces the C24 double bond of sterol intermediates in cholesterol biosynthesis.[2] |

| LDLR | Low-density lipoprotein receptor | Mediates the endocytosis of cholesterol-rich LDL particles.[1] |

| PCSK9 | Proprotein convertase subtilisin/kexin type 9 | Promotes the degradation of the LDLR, thereby reducing cholesterol uptake. |

Quantitative Analysis of SREBP-2 Target Gene Expression

The overexpression of a constitutively active form of SREBP-2 in transgenic mice leads to a significant upregulation of genes involved in cholesterol biosynthesis. The following table summarizes the fold increase in mRNA levels for key SREBP-2 target genes in the livers of these mice compared to wild-type controls.

| Gene | Fold Increase in mRNA (TgSREBP-2 vs. WT) |

| HMG-CoA synthase | 16.8 |

| HMG-CoA reductase | 14.7 |

| Mevalonate kinase | 10.3 |

| Phosphomevalonate kinase | 6.5 |

| Mevalonate diphosphate decarboxylase | 8.1 |

| Isopentenyl-diphosphate delta isomerase | 3.9 |

| Farnesyl diphosphate synthase | 12.5 |

| Squalene synthase | 16.9 |

| Squalene epoxidase | 6.7 |

| Lanosterol synthase | 4.8 |

| CYP51 | 5.4 |

| 7-dehydrocholesterol reductase | 3.2 |

| Desmosterol reductase | 11.2 |

| Low-density lipoprotein receptor | 3.1 |

| Data from real-time PCR.[9] |

Experimental Protocols

Detailed methodologies for studying the regulation of downstream target genes by SREBP-2 are crucial for reproducible and robust research. The following sections provide step-by-step protocols for key experimental techniques.

Chromatin Immunoprecipitation (ChIP) for SREBP-2

ChIP is used to identify the genomic regions where SREBP-2 binds.

Caption: Chromatin Immunoprecipitation Workflow.

Materials:

-

Cells or tissues of interest

-

Formaldehyde (16% solution)

-

Glycine (2.5 M)

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Nuclear lysis buffer

-

SREBP-2 antibody (ChIP-grade)

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells with cell lysis buffer on ice.

-

Nuclear Lysis and Chromatin Shearing: Isolate nuclei and lyse them with nuclear lysis buffer. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an SREBP-2 specific antibody or an IgG control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution: Elute the protein-DNA complexes from the beads using an elution buffer.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of putative SREBP-2 target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to quantify the mRNA levels of SREBP-2 target genes.

Materials:

-

RNA extracted from cells or tissues

-

Reverse transcriptase kit

-

SYBR Green or TaqMan qPCR master mix

-

qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Primer Sequences for Human SREBP-2 Target Genes:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| SREBF2 | CTCCATTGACTCTGAGCCAGGA | GAATCCGTGAGCGGTCTACCAT[10] |

| HMGCR | TGGCTGAACAAACAGACCTC | CAGGTTGTAGCCCTTGGAAG |

| LDLR | AGCTCCGATGGCAACTCTATC | GGTCCAGTCTGCGGTACATG |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Protocol:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from your samples and perform reverse transcription to synthesize cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

qPCR Program: Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a housekeeping gene.

Luciferase Reporter Assay for Promoter Activity

This assay measures the ability of SREBP-2 to activate the transcription of a target gene promoter.[7][11]

References

- 1. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. origene.com [origene.com]

- 11. opentrons.com [opentrons.com]

Evolutionary Conservation of the SREBP-2 Pathway: A Technical Guide